
2-Fluoro-3,4-bis(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative. TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Quaternary Pyridine Salts
The synthesis of mono- and bis-quaternary pyridine salts has been studied using F- and CF3-substituted pyridines. These salts have potential use in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).
Electrophilic Fluorination of Imines and Pyridines
N-fluoro-bis[(trifluoromethyl)sulfonyl]imide has been used for the direct fluorination of imines and methyl-substituted pyridines, suggesting the formation of an enamine intermediate in these reactions (Ying et al., 1996).
Fluorination in Aqueous Conditions
A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using electrophilic fluorinating reagents in aqueous conditions has been described, offering a novel approach to pyridine synthesis (Liu et al., 2015).
Synthesis of Pyridine-3,4-diols
Trifluoromethyl-substituted pyridinol derivatives have been synthesized and used as precursors for palladium-catalyzed cross-coupling reactions, with applications in fluorescence measurements (Lechel et al., 2010).
Analytical and Material Applications
Chemosensor for Fluoride Ions
2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for the detection of fluoride ions, demonstrating the utility of pyridine derivatives in sensing applications (Chetia & Iyer, 2008).
Synthesis of Fluorinated Polyimides
Novel fluorinated polyimides derived from diamine monomers like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been synthesized, showing excellent thermal stability and electrical properties (Madhra et al., 2002).
Electroluminescent Applications
Iridium complexes with pyridine derivatives have been investigated for electroluminescent applications, demonstrating potential in organic light-emitting diodes (OLEDs) (Han et al., 2019).
Poly(arylene ether)s Synthesis
New poly(arylene ether)s containing pyridine and fluorine in the main chain have been developed, offering high thermal stability and good solubility in organic solvents (Mohanty et al., 2010).
Safety And Hazards
While specific safety and hazards information for 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is not available, it’s important to note that handling of similar compounds should be done with care. For example, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine should be kept away from open flames, hot surfaces, and sources of ignition. It’s incompatible with strong oxidizing agents and can produce hazardous decomposition products like carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride .
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-3,4-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPEPLPDVBJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,4-bis(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



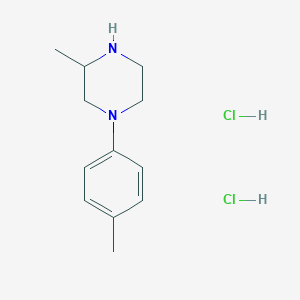
![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)
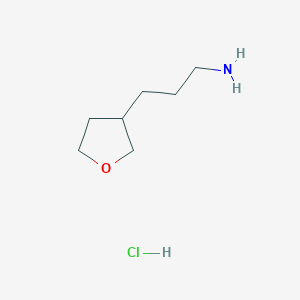
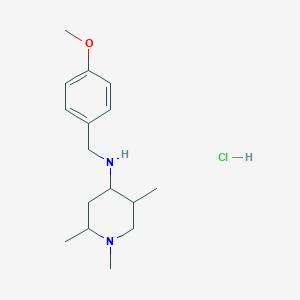
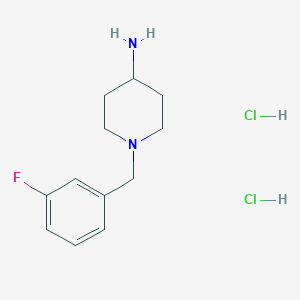
![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)
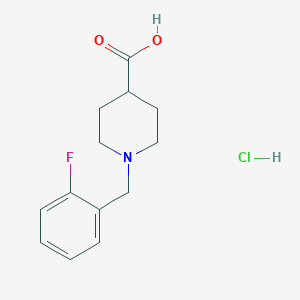

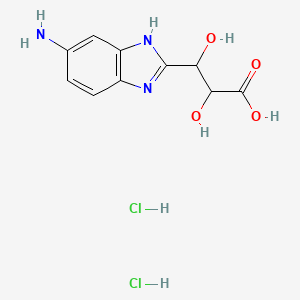
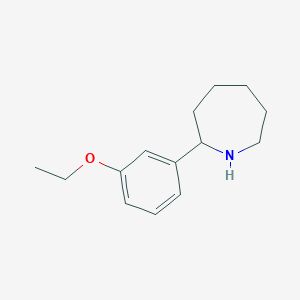
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)

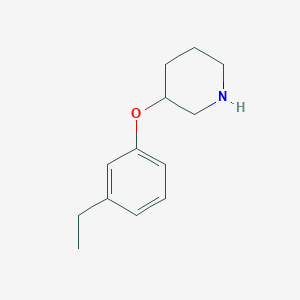
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)